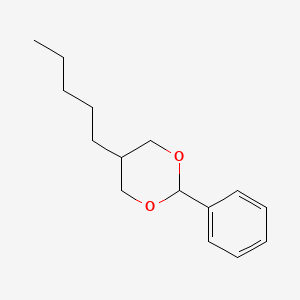
5-Pentyl-2-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentyl-2-phenyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic acetals with a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-2-phenyl-1,3-dioxane typically involves the acetalization of aldehydes or ketones with ethylene glycol. One common method is the acid-catalyzed reaction of benzaldehyde with ethylene glycol, followed by the addition of pentyl bromide under basic conditions to introduce the pentyl group . The reaction conditions often include the use of a strong acid like sulfuric acid or p-toluenesulfonic acid as a catalyst and refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient catalysts and purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Pentyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated or other substituted phenyl derivatives.
Scientific Research Applications
5-Pentyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Pentyl-2-phenyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxane: Lacks the pentyl group, making it less hydrophobic.
5,5-Dimethyl-2-phenyl-1,3-dioxane: Contains methyl groups instead of a pentyl chain.
1,3-Dioxolane: A smaller ring structure with different chemical properties.
Uniqueness
5-Pentyl-2-phenyl-1,3-dioxane is unique due to its specific combination of a phenyl group and a pentyl chain attached to the dioxane ring. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
139396-09-1 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5-pentyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-2-3-5-8-13-11-16-15(17-12-13)14-9-6-4-7-10-14/h4,6-7,9-10,13,15H,2-3,5,8,11-12H2,1H3 |
InChI Key |
BQVAPGXOSXERCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















